molecular formula C14H22O3 B8553472 8,8-Diethoxy-3,7-dimethylocta-2,4,6-trienal CAS No. 1069-16-5

8,8-Diethoxy-3,7-dimethylocta-2,4,6-trienal

Cat. No. B8553472
Key on ui cas rn: 1069-16-5
M. Wt: 238.32 g/mol
InChI Key: PCYSRECLJVMEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989758

Procedure details

31.1 g. of 1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-ol are dissolved in a mixture of 800 ml. of petroleum ether (boiling range 40°-45° C.) and 200 ml. of ether, and after the addition of 150 g. of manganous oxide, shaken for 16 hours at room temperature. The mixture is then filtered, washed with ether, and after evaporation of the filtrate, 22 g. of 1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-al is obtained, which can be used for the Wittig reaction without further purification. The aldehyde can be purified through adsorption on aluminum oxide (activity II deactivated with 2 per cent water and 0.5 per cent pyridine). A small portion is removed by washing with a petroleum ether/ether mixture (95:5). By elution with a petroleum ether/ether mixture (3:1), there is obtained pure 1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-al (Abs. Max. 325 mμ; E11 = 1200; nD24 = 1.5607). Melting point of the di-semicarbazone 242°-243° C. with decomposition.
Name
1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
manganous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[C:5]([CH3:14])=[CH:6][CH:7]=[CH:8][C:9]([CH3:13])=[CH:10][CH2:11][OH:12])[CH3:2]>CCOCC>[CH2:16]([O:15][CH:4]([O:3][CH2:1][CH3:2])[C:5]([CH3:14])=[CH:6][CH:7]=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=[O:12])[CH3:17]

Inputs

Step One
Name
1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CC=CC(=CCO)C)C)OCC
Step Two
Name
manganous oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
after evaporation of the filtrate, 22 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC=CC(=CC=O)C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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